molecular formula C8H4F2O3 B1426991 2,4-Difluoro-3-formyl-benzoic acid CAS No. 1203662-27-4

2,4-Difluoro-3-formyl-benzoic acid

Cat. No. B1426991
M. Wt: 186.11 g/mol
InChI Key: QYBCFUZTCWGXAJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-formyl-benzoic acid is an organic compound that belongs to the benzoic acid family . The chemical formula of DFFBA is C8H5F2O3, and its molecular structure comprises a benzene ring attached to a carboxylic acid and aldehyde functional groups .


Synthesis Analysis

The synthesis of 2,4-Difluoro-3-formyl-benzoic acid involves processes where Q1 is derived from an electrophilic reagent . The process includes treating 1-bromo-2,4-difluorobenzene with a strong, non-nucleophilic base, then treating with an electrophilic reagent which provides Q1, or a functional moiety which is then transformed to Q1, producing 1-bromo-2,4-difluoro-3-Q1-benzene .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3-formyl-benzoic acid consists of a benzene ring attached to a carboxylic acid and aldehyde functional groups . The molecular weight is 186.11 .


Physical And Chemical Properties Analysis

2,4-Difluoro-3-formyl-benzoic acid is a solid at room temperature . It has a molecular weight of 186.11 .

Relevant Papers One relevant paper discusses the use of 2,4-Difluoro-3-formyl-phenylboronic acid in the creation of boronic acid-functionalized magnetic nanoparticles for the selective enrichment of trace glycoproteins .

Scientific Research Applications

Synthesis and Optimization

  • Optimization of Synthesis: Luan Fang (2004) utilized the uniform design method for the synthesis of 2,4-Difluoro benzoic acid, optimizing reaction conditions and achieving a yield of 58.6%, demonstrating that methodological improvements can significantly enhance production efficiency (Fang, 2004).

Chemical and Spectroscopic Properties

  • Proton Transfer and Spectroscopy: Banerjee, Mukhopadhyay, and Mukherjee (2005) studied the proton transfer processes in 2-hydroxy-3-formyl benzoic acid, demonstrating its interaction in various solvents and at different temperatures. This research, highlighting the compound's spectroscopic behavior, suggests potential applications in fields where these chemical properties are of interest (Banerjee, Mukhopadhyay, & Mukherjee, 2005).

Environmental Applications

  • Eco-friendly Synthesis: Shen, Sun, and Lin (2013) developed an environmentally benign protocol using 2-formyl benzoic acid, indicating the compound's role in sustainable chemistry practices. The synthesis of isoindolinone derivatives in water emphasizes the potential for green chemistry applications (Shen, Sun, & Lin, 2013).

Photoluminescence and Sensing Applications

  • Luminescent Properties and Sensing: Gao, Zhang, and Li (2016) investigated the effect of substituent groups on the photoluminescence properties of complexes involving benzoic acid derivatives. Their research indicates the potential of 2,4-Difluoro-3-formyl-benzoic acid in the development of luminescent materials and sensors (Gao, Zhang, & Li, 2016).

properties

IUPAC Name

2,4-difluoro-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBCFUZTCWGXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-formyl-benzoic acid

Synthesis routes and methods

Procedure details

A solution of TMEDA (10.5 mL, 70 mmol) in THF (50 mL) was cooled to <−80° C. and treated with sec-butyllithium (50 mL, 70 mmol). A solution of 2,4-difluorobenzoic acid (5.0 g, 31.6 mmol) in THF was added dropwise maintaining the temperature below −80° C. The reaction mixture was allowed to warm to −75° C. and treated with DMF (15 mL), the mixture then allowed to warm to 0° C. before quenching the reaction with water. The aqueous layer was separated, acidified to pH ˜2 (concentrated HCl) and extracted twice with diethyl ether. The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to give a yellow oil. The crude product was crystallized from cyclohexane/diethyl ether to give the title compound as a yellow solid (670 mg, 11%). 1H NMR (CDCl3, 400 MHz) 10.40 (1 H, s), 8.31 (1 H, ddd, J=8.96, 8.02, 6.08 Hz), 7.12 (1 H, td, J=9.09, 1.42 Hz).
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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